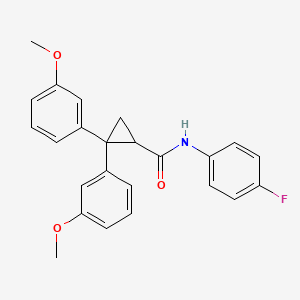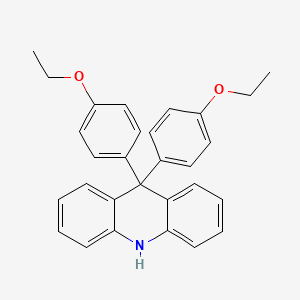
5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is a potential drug candidate due to its promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways and signaling cascades. It has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer development. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione exerts various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Moreover, it has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione is its broad spectrum of pharmacological activities. It can be used for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. However, its limitations include its poor solubility in water and low bioavailability, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione. One of the directions is to develop novel formulations that can improve its solubility and bioavailability. Another direction is to investigate its potential as a therapeutic agent for the treatment of other diseases such as diabetes and cardiovascular disorders. Furthermore, its mechanism of action needs to be further elucidated to fully understand its pharmacological properties.
Méthodes De Synthèse
The synthesis of 5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 5-bromo-2-nitrobenzoic acid with 1-phenylethylamine in the presence of a catalyst such as triethylamine and ethanol. The reaction mixture is then refluxed for several hours, followed by the addition of sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
5-bromo-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-tumor, and anti-cancer activities. It has also been shown to possess potent antioxidant and neuroprotective effects.
Propriétés
IUPAC Name |
5-bromo-2-(1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17)9-14(13)16(18)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWVHFKSQRDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-phenylethyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)

![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4966338.png)
![ethyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4966345.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinyl]-1-propanol](/img/structure/B4966348.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)
![dimethyl 3,3'-{tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[(1-oxo-2,1-ethanediyl)imino]}dibenzoate](/img/structure/B4966371.png)
![1-phenyl-N-[2-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4966378.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)